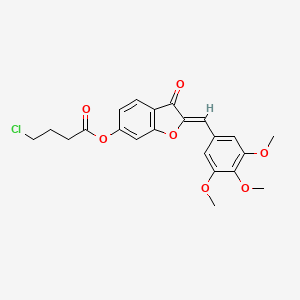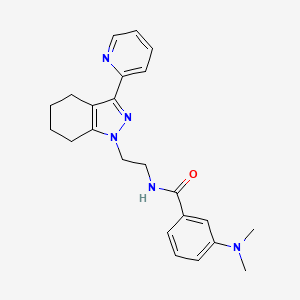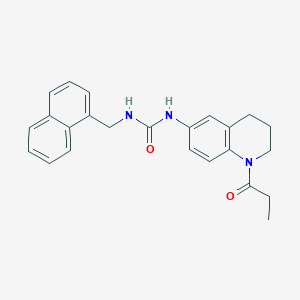![molecular formula C21H18F2N4O2S B2659790 6-Fluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2194965-65-4](/img/structure/B2659790.png)
6-Fluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a sulfanyl group, a propyl group, and a dihydroquinazolinone ring . These functional groups could potentially give this compound a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group, oxadiazole ring, sulfanyl group, propyl group, and dihydroquinazolinone ring would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the oxadiazole ring might participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Antibacterial Activities
A study conducted by Cooper et al. (1990) involved the preparation of quinolones with substituted heterocyclic rings, indicating that compounds with certain heterocyclic substituents, such as oxazoles, demonstrate significant in vitro antibacterial activity against Gram-positive organisms. This suggests that modifications on the quinolone structure, similar to the specified compound, can enhance antibacterial properties (Cooper, Klock, Chu, & Fernandes, 1990).
Antimicrobial and Anti-inflammatory Properties
Another research by Farag et al. (2012) synthesized quinazolinone derivatives showing potential anti-inflammatory and analgesic activities. This study underscores the versatility of quinazolinone derivatives in medicinal chemistry, including compounds with similar structures to the one , for developing new therapeutic agents (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Novel Hybrid Approaches in Antimicrobial Evaluation
Desai, Vaghani, and Shihora (2013) explored the synthesis of novel fluorine-containing quinazolinones with thiazolidinone motifs, demonstrating potent antimicrobial activity. The research highlights the potential of combining pharmacophores to enhance antimicrobial efficacy, relevant to the structure and applications of the chemical compound of interest (Desai, Vaghani, & Shihora, 2013).
Crop Protection through Antimicrobial Agents
A study by Shi, Luo, Ding, and Bao (2020) on novel oxadiazole thioether derivatives incorporating a fluoroquinazolinyl moiety demonstrated significant antibacterial and antifungal activities, particularly for crop protection. This research provides insight into the agricultural applications of similar compounds, emphasizing their potential in managing plant diseases (Shi, Luo, Ding, & Bao, 2020).
Fluoroquinolone-Based Antimicrobial Study
Patel and Patel (2010) synthesized fluoroquinolone-based thiazolidinones, demonstrating their antimicrobial properties. The synthesis and evaluation of these compounds suggest their applicability in developing new antimicrobial agents, which may include structures analogous to the specified chemical compound (Patel & Patel, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
6-fluoro-2-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c1-2-8-27-20(28)16-11-15(23)6-7-17(16)24-21(27)30-12-19-25-18(26-29-19)10-13-4-3-5-14(22)9-13/h3-7,9,11H,2,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRANITYBFXCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)
![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)
![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)
![2-(furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2659713.png)


![benzo[d]thiazol-6-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2659722.png)


![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2659727.png)


![2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2659730.png)